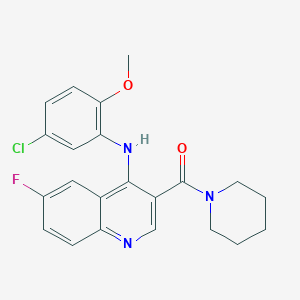
(4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21ClFN3O2 and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, identified by its CAS number 1358761-46-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the compound's biological activity, highlighting research findings, case studies, and relevant data.
The molecular formula of the compound is C22H21ClFN3O2 with a molecular weight of approximately 413.9 g/mol. The structure includes a quinoline core, which is known for its diverse pharmacological properties, and a piperidine moiety that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClFN3O2 |
| Molecular Weight | 413.9 g/mol |
| CAS Number | 1358761-46-2 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating related piperidone derivatives demonstrated selective toxicity towards leukemia and colon cancer cells, suggesting a potential for this compound in cancer therapy .
Case Study: Cytotoxicity Evaluation
A comparative analysis was conducted using human tumor cell lines from different cancers including leukemia and colon cancer. The results showed that these compounds could inhibit cell growth effectively, with IC50 values indicating moderate to high potency against specific cancer types.
| Cancer Type | IC50 (µM) |
|---|---|
| Leukemia | 10 |
| Colon Cancer (HCT116) | 15 |
| Non-Small Cell Lung Cancer | 20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it may possess moderate antibacterial activity against various pathogens. A study on related quinoline derivatives highlighted their effectiveness against Salmonella typhi and Bacillus subtilis, suggesting that modifications in the structure can enhance antibacterial efficacy .
Antibacterial Screening Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 8 |
The proposed mechanism of action for compounds like this compound involves the inhibition of DNA gyrase and topoisomerase IV enzymes in bacteria, which are crucial for DNA replication and transcription. This mechanism is similar to that of established fluoroquinolone antibiotics .
Properties
IUPAC Name |
[4-(5-chloro-2-methoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2/c1-29-20-8-5-14(23)11-19(20)26-21-16-12-15(24)6-7-18(16)25-13-17(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKQADZSFGRHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














